Aceglatone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acéglatone peut être synthétisée par acétylation de la D-glucaro-1,4-lactone. Le procédé implique la réaction de la D-glucaro-1,4-lactone avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à 50 °C .

Méthodes de production industrielle

La production industrielle de l'acéglatone suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement obtenu sous la forme d'une poudre cristalline blanche, inodore et insipide .

Analyse Des Réactions Chimiques

Types de réactions

L'acéglatone subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : L'acéglatone peut être hydrolysée en D-glucaro-1,4-lactone et en acide acétique en conditions acides ou basiques.

Oxydation : Elle peut être oxydée pour former divers dérivés oxydés, selon les réactifs et les conditions utilisés.

Réduction : L'acéglatone peut être réduite pour former des dérivés réduits, bien que cette réaction soit moins courante.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, généralement à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Principaux produits formés

Hydrolyse : D-glucaro-1,4-lactone et acide acétique.

Oxydation : Divers dérivés oxydés de l'acéglatone.

Réduction : Dérivés réduits de l'acéglatone.

Applications de la recherche scientifique

L'acéglatone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Étudié pour ses effets sur l'inhibition enzymatique, en particulier la β-glucuronidase.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

L'acéglatone exerce ses effets principalement par l'inhibition de l'enzyme β-glucuronidase. En inhibant cette enzyme, l'acéglatone empêche la dégradation des glucuronides, qui sont des composés qui aident à la désintoxication et à l'élimination de diverses substances de l'organisme. Cette inhibition peut entraîner l'accumulation de glucuronides, ce qui peut avoir des effets thérapeutiques, en particulier dans la prévention et le traitement du cancer .

Applications De Recherche Scientifique

Aceglatone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on enzyme inhibition, particularly β-glucuronidase.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Aceglatone exerts its effects primarily through the inhibition of the enzyme β-glucuronidase. By inhibiting this enzyme, this compound prevents the breakdown of glucuronides, which are compounds that help in the detoxification and elimination of various substances from the body. This inhibition can lead to the accumulation of glucuronides, which may have therapeutic effects, particularly in cancer prevention and treatment .

Comparaison Avec Des Composés Similaires

L'acéglatone est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer :

D-glucaro-1,4-lactone : Le composé parent de l'acéglatone, qui possède également des propriétés inhibitrices enzymatiques.

D-glucaro-6,3-lactone : Un autre dérivé de l'acide D-glucarique avec des propriétés similaires.

D-glucaro-1,5-lactone : Un composé apparenté ayant des activités chimiopréventives potentielles.

L'acéglatone se distingue par sa structure acétylée spécifique, qui renforce ses effets inhibiteurs sur la β-glucuronidase et ses applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

642-83-1 |

|---|---|

Formule moléculaire |

C10H10O8 |

Poids moléculaire |

258.18 g/mol |

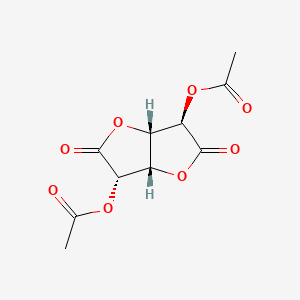

Nom IUPAC |

[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate |

InChI |

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1 |

Clé InChI |

ZOZKYEHVNDEUCO-XUTVFYLZSA-N |

SMILES |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O |

SMILES canonique |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone aceglatone aceglatone monosodium salt diacetyl glucaro-(1,4)-(6-3)-dilactone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.